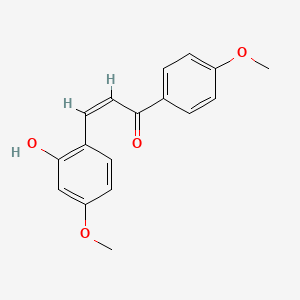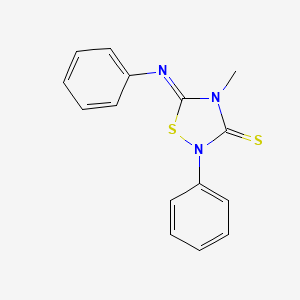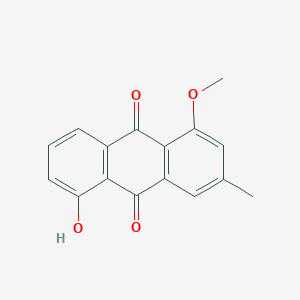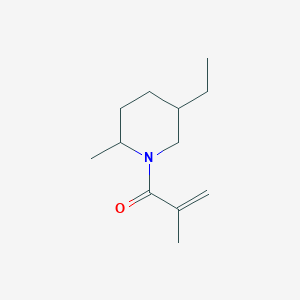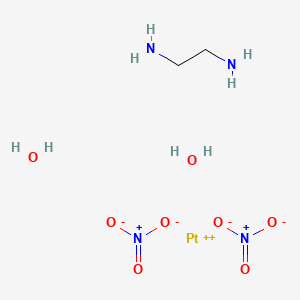![molecular formula C6H15O3PS2 B14656712 O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate CAS No. 53151-67-0](/img/structure/B14656712.png)
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is an organophosphate compound. It is known for its dual-use nature, having applications in both constructive fields such as the synthesis of pesticides and pharmaceuticals, and in more controversial areas like the synthesis of nerve agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves multiple steps, typically starting with the preparation of the phosphonothioate backboneSpecific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch or continuous flow processes, utilizing advanced catalytic systems and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioate group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various phosphonothioate derivatives.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce simpler phosphonothioate derivatives .
Aplicaciones Científicas De Investigación
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphate compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and other proteins.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for developing antidotes against nerve agents.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets, such as acetylcholinesterase. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate nerve agents .
Comparación Con Compuestos Similares
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Another organophosphate compound with similar applications and mechanisms of action.
O-Ethyl methylphosphonothioic acid: Used in the synthesis of pesticides and pharmaceuticals, and as a precursor for nerve agents.
O,S-Diethyl methylphosphonothioate: Known for its use in the synthesis of various organophosphate compounds.
Uniqueness
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfinyl group, in particular, plays a crucial role in its interactions with biological targets, differentiating it from other similar compounds .
Propiedades
Número CAS |
53151-67-0 |
|---|---|
Fórmula molecular |
C6H15O3PS2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
ethoxy-methyl-[2-[(S)-methylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS2/c1-4-8-10(2,11)9-5-6-12(3)7/h4-6H2,1-3H3/t10?,12-/m0/s1 |
Clave InChI |
LRGBWKLDZNXQOR-KFJBMODSSA-N |
SMILES isomérico |
CCOP(=S)(C)OCC[S@@](=O)C |
SMILES canónico |
CCOP(=S)(C)OCCS(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-arsane](/img/structure/B14656634.png)
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
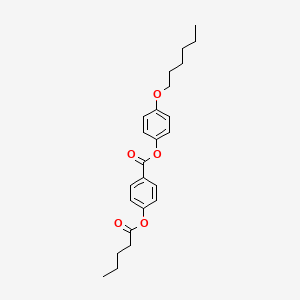
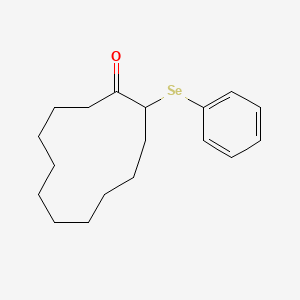
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

